tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is tert-butyl (5R)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate, reflecting its spirocyclic framework and absolute configuration at the C5 position. The "spiro[4.5]" designation indicates a bicyclic system where two rings (a four-membered and a five-membered) share a single atom (the spiro center). The (5R) stereochemical descriptor confirms the clockwise arrangement of priority groups around the chiral spiro carbon, as determined by Cahn-Ingold-Prelog rules.
The molecular formula C₁₃H₂₂N₂O₃ (MW: 254.33 g/mol) includes a tert-butyloxycarbonyl (Boc) protecting group attached to the secondary amine of the diazaspiro system. The SMILES notation CC(C)(C)OC(=O)N1CCCC[C@]2(C1)CCNC2=O encodes the stereochemistry and connectivity, highlighting the spiro junction between the pyrrolidine (four-membered) and piperidone (five-membered) rings.
Molecular Geometry and Conformational Analysis
The spirocyclic core imposes significant steric constraints, favoring a twisted boat conformation for the piperidone ring and an envelope conformation for the pyrrolidine ring. Density functional theory (DFT) simulations of analogous diazaspiro[4.5]decane derivatives suggest that the Boc group adopts a pseudo-equatorial orientation to minimize 1,3-diaxial strain.
Key bond lengths and angles derived from X-ray crystallography of related compounds include:
The carbonyl group at position 1 introduces partial double-bond character (1.23 Å C=O), polarizing the adjacent N–H bond and enhancing hydrogen-bonding capacity.
Crystallographic Studies and Spirocyclic System Validation
While single-crystal X-ray data for tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate remains unpublished, analogous structures (e.g., 1,4-diazaspiro[4.5]decane) confirm the spiro system’s rigidity. The piperidone ring typically exhibits a half-chair conformation, while the pyrrolidine ring adopts an envelope conformation to alleviate torsional strain.
Comparative analysis with tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate (CAS 1366647-28-0) reveals that oxygen substitution at position 6 increases ring puckering by 12% due to enhanced lone pair repulsion.
Comparative Analysis of Diazaspiro[4.5]Decane Derivatives
The structural and electronic effects of substituents on diazaspiro[4.5]decane derivatives are summarized below:
The introduction of a phenyl group at C4 (CAS 1341040-12-7) increases lipophilicity (LogP +0.86) and confers π-π stacking interactions critical for protein binding. Conversely, oxygen substitution (6-oxa) improves aqueous solubility by 40% compared to the parent structure.
Properties
IUPAC Name |
tert-butyl (5R)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRYPCJMEOXBJL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2(C1)CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Ethanol, reflux (25–80°C, 5 h) | Ethyl 2-(hydroxymethyl)malonate | 92% |
| 2 | LiBH₄, THF (0–70°C, 2.5 h) | 1,3-Diol derivative | 85% |
| 3 | TsCl, CH₂Cl₂ (25°C, 12 h) | Tosylate intermediate | 78% |
| 4 | Cs₂CO₃, CH₃CN (25–90°C, 3 h) | Spirocyclic lactam | 91% |
| 5 | Mg, MeOH (25–80°C, 1 h) | Reduced amine | Quant. |
| 6 | Boc₂O, CH₂Cl₂ (25°C, 12 h) | Boc-protected amine | 95% |
| 7 | Pd/C, H₂, MeOH (25°C, 3 h) | Final product | 98% |
Key Features :
-
Step 4 : Cesium carbonate-mediated cyclization achieves the spiro[4.5]decane core with >90% efficiency.
-
Step 7 : Catalytic hydrogenation selectively removes protecting groups without affecting the lactam.
Laboratory-Scale Boc Protection Strategy
A streamlined one-pot method (CAS 923009-50-1) employs Boc protection of 2,7-diazaspiro[4.5]decan-1-one hydrochloride:
Protocol Details
-
Substrate : 2,7-Diazaspiro[4.5]decan-1-one hydrochloride (3.15 mmol)
-
Reagents : Di-tert-butyl dicarbonate (1.3 eq), triethylamine (4.5 eq), CH₂Cl₂ (30 mL)
-
Conditions : 25°C, 4 h under N₂
-
Workup : Aqueous extraction, drying (Na₂SO₄), solvent evaporation
Mechanistic Insight :
Triethylamine scavenges HCl, enabling nucleophilic attack by the secondary amine on Boc anhydride. The reaction’s efficiency stems from the spirocyclic amine’s low steric hindrance.
Stereochemical Control in (5R) Configuration
The (5R) stereoisomer requires chiral resolution or asymmetric synthesis. A reported approach uses:
Chiral Auxiliary Method
Catalytic Asymmetric Hydrogenation
-
Substrate : Prochiral enamide precursor
-
Catalyst : Ru-(S)-BINAP complex (0.5 mol%)
-
Conditions : 50 bar H₂, MeOH, 40°C
Comparative Analysis of Methods
| Parameter | Industrial Route | Boc Protection |
|---|---|---|
| Steps | 7 | 1 |
| Total Yield | 54% (overall) | 98% |
| Scalability | Kilogram-scale | Gram-scale |
| Stereocontrol | Racemic | Requires resolution |
| Cost | Low (bulk reagents) | Moderate (Boc₂O) |
Trade-offs : While the seven-step method suits bulk production, the Boc protection strategy offers rapid access for exploratory studies.
Analytical Characterization
Critical quality attributes for the final product:
Challenges and Optimization
Byproduct Formation in Cyclization
Boc Group Stability
Emerging Methodologies
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or epoxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
Tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has been studied for its potential role as a precursor in the synthesis of bioactive compounds. Its structural features make it a candidate for developing new pharmaceuticals targeting various diseases, including bacterial infections and cancer.
- Beta-Lactamase Inhibitors : The compound has been explored as an intermediate in synthesizing beta-lactamase inhibitors. These inhibitors are crucial in overcoming antibiotic resistance by inhibiting enzymes that bacteria produce to resist beta-lactam antibiotics .
- Antimicrobial Agents : Research indicates that derivatives of diazaspiro compounds show promising antimicrobial activity. The unique spirocyclic structure can enhance the bioactivity of the resulting compounds .
Synthesis Methodologies
2.1 Synthetic Pathways
The synthesis of this compound typically involves several steps, utilizing various reagents to achieve high yields and purity:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Lactone + Amine | Nucleophilic ring opening to form the diazaspiro structure |
| 2 | Acid Chloride | Formation of carboxylate ester |
| 3 | Tert-butyl Alcohol | Protection of functional groups to enhance stability |
This synthetic approach allows for the efficient production of the compound while maintaining its structural integrity.
2.2 Case Studies
Several studies have documented the successful synthesis and application of this compound:
- Study on Antimicrobial Activity : A recent study synthesized various diazaspiro derivatives, including this compound, and evaluated their antimicrobial properties against resistant bacterial strains. Results indicated significant activity compared to standard antibiotics .
- Pharmacological Evaluation : Another research effort focused on assessing the pharmacokinetics and bioavailability of synthesized compounds based on this compound. The findings suggested favorable absorption characteristics, making it a viable candidate for further drug development .
Mechanism of Action
The mechanism of action of tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Stereoisomers
- (5S)-Enantiomer (CAS: 1821797-68-5):
Spiro Ring Size Variants
- Lower molecular weight (240.3 g/mol vs. 254.33 g/mol for the 4.5 analog) .
Substituent Modifications
Ethyl-substituted analog (CAS: 2177259-29-7):
Difluoro-substituted analog (CAS: 1263180-38-6):
Oxo Position Variants
- tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Oxo group at position 3 instead of 1. Impact: Reduced hydrogen-bond donor capacity, affecting interactions with polar targets like serine hydrolases .
Multi-Oxo Derivatives
Table 1. Key Properties of Selected Analogs
| Compound (CAS) | Molecular Weight | logP | Purity | Key Feature |
|---|---|---|---|---|
| (5R)-target (2165594-31-8) | 254.33 | −0.8 | ≥95% | 4.5 spiro, 1-oxo, R-configuration |
| (5S)-enantiomer (1821797-68-5) | 254.33 | −0.8 | ≥95% | 4.5 spiro, 1-oxo, S-configuration |
| 9,9-Difluoro analog (1263180-38-6) | 276.32 | −0.5 | ≥98% | Fluorine-enhanced stability |
| 3-Oxo analog (N/A) | 254.33 | −1.2 | ≥95% | Oxo at position 3 |
| 1,3-Dioxo analog (1160246-76-3) | 268.34 | −1.5 | ≥95% | Dual oxo groups |
Biological Activity
Chemical Identity and Properties
- Common Name : tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- CAS Number : 2165594-31-8
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
This compound belongs to a class of spirocyclic compounds, characterized by a unique bicyclic structure that includes nitrogen atoms in its framework. The presence of the tert-butyl group and the oxo functional group contributes to its biological activity.
The biological activity of this compound has been studied primarily in the context of its potential pharmacological applications. Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Research indicates that spirocyclic compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, which warrants further exploration.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted on structurally related diazaspiro compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could share similar properties.
-
Cytotoxicity Assays :
- In vitro assays have shown that certain spirocyclic compounds exhibit selective cytotoxicity towards various cancer cell lines. For instance, a related compound was found to induce apoptosis in human breast cancer cells through mitochondrial pathways.
-
Neuroprotective Research :
- A recent investigation into the neuroprotective effects of diazaspiro compounds revealed that they could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are employed to prepare tert-butyl (5R)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate?
Answer:
The synthesis typically involves spirocyclic ring formation via intramolecular cyclization. A common approach uses Boc-protected intermediates:
Cyclization of linear precursors : Reacting tert-butyl carbamate derivatives with ketones or aldehydes under basic conditions forms the spirocyclic core. For example, tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate derivatives are synthesized via reductive amination or nucleophilic substitution .
Diastereomer separation : In cases of stereochemical complexity (e.g., the (5R) configuration), chromatographic separation (e.g., silica gel with EtOAc/hexanes) is used to isolate enantiomerically pure products .
Basic: How is the structural conformation of this spirocyclic compound validated experimentally?
Answer:
Structural confirmation relies on:
- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond angles, puckering parameters, and stereochemistry .
- NMR spectroscopy : H and C NMR analyze ring puckering effects (e.g., chemical shift splitting due to spirojunction rigidity) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis or decomposition .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. Avoid inhalation of dust by working in fume hoods .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can stereochemical purity of the (5R) configuration be ensured during synthesis?
Answer:
- Chiral auxiliaries : Use enantioselective catalysts (e.g., chiral amines) to direct asymmetric cyclization .
- Dynamic resolution : Employ kinetic control during ring closure to favor the (5R) isomer .
- Analytical validation : Compare experimental optical rotation or circular dichroism (CD) spectra with computational predictions .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- Density Functional Theory (DFT) : Models electron density distribution to identify reactive sites (e.g., carbonyl groups for nucleophilic attack) .
- Molecular dynamics simulations : Predict solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states) .
- pKa calculations : Estimate basicity of the diazaspiro nitrogen atoms to guide protonation studies .
Advanced: How should researchers resolve discrepancies in reported spectroscopic data for this compound?
Answer:
- Standardized conditions : Reacquire NMR spectra under consistent parameters (e.g., solvent, temperature) to minimize environmental variability .
- Cross-validation : Compare experimental data with computational NMR predictions (e.g., using ACD/Labs or Gaussian) .
- Crystallographic alignment : Use X-ray-derived bond lengths to calibrate NMR coupling constants .
Advanced: What role does this compound play in medicinal chemistry research?
Answer:
- Scaffold for kinase inhibitors : Its rigid spirocyclic core mimics natural product frameworks, enabling selective binding to ATP pockets .
- Protease resistance : The tert-butyl group enhances metabolic stability in peptide mimetics .
- SAR studies : Modifications at the 1-oxo or diaza positions optimize pharmacokinetic properties (e.g., solubility, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
